Bis(1-Naphtyl)silan

29Si NMR spectroscopy silicon dihydrides electronic effects

Bis(1-naphthyl)silane (C₂₀H₁₆Si, MW ~284.4 g·mol⁻¹) is a diarylsilicon dihydride bearing two sterically demanding 1-naphthyl substituents directly bound to silicon. It belongs to the class of prochiral dihydrosilanes that serve as versatile precursors for Si-stereogenic compounds and as monomers for σ-conjugated polysilylenes.

Molecular Formula C20H14Si
Molecular Weight 282.4 g/mol
Cat. No. B14698220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1-Naphtyl)silan
Molecular FormulaC20H14Si
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2[Si]C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H14Si/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H
InChIKeyRNVPYUHOBSBKSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(1-Naphthyl)silane for Procurement: A Prochiral Diarylsilane for Asymmetric Catalysis and Advanced Materials


Bis(1-naphthyl)silane (C₂₀H₁₆Si, MW ~284.4 g·mol⁻¹) is a diarylsilicon dihydride bearing two sterically demanding 1-naphthyl substituents directly bound to silicon [1]. It belongs to the class of prochiral dihydrosilanes that serve as versatile precursors for Si-stereogenic compounds and as monomers for σ-conjugated polysilylenes [1][2]. The two reactive Si–H bonds enable participation in hydrosilylation, dehydrogenative coupling, and cross-dehydrocoupling polymerization, while the extended aromatic π-system of the naphthyl groups modulates both the electronic environment at silicon and the solid-state packing architecture [1].

Prochiral diarylsilane for asymmetric Si-stereogenic synthesis
Dual naphthyl architecture supports high-refractive-index material research
Characteristic 29Si NMR shift enables identity verification against phenyl analogs

Why Bis(1-Naphthyl)silane Cannot Be Replaced by Diphenylsilane or Other Diaryl Silanes


Simple substitution of one diarylsilane for another is not valid because the 1-naphthyl group imposes a substantially larger steric footprint and a different electronic conjugation profile than smaller aryl groups such as phenyl or p-tolyl [1]. In comparative NMR studies, the 29Si chemical shift of bis(1-naphthyl)silane (δ = –34.2 ppm, CDCl₃) is deshielded by approximately 4–10 ppm relative to diphenylsilane (δ ≈ –38 to –40 ppm) and dialkylphenylsilanes, reflecting reduced electron density at silicon caused by the electron-withdrawing nature of the naphthyl rings [1]. In the solid state, the naphthyl groups enforce a distinct packing motif dominated by edge-to-face and π–π stacking interactions that are absent in the phenyl analogs, directly affecting crystallinity, melting point, and solubility [1]. These differences mean that substituting bis(1-naphthyl)silane with a less bulky diarylsilane alters reaction rates, enantioselectivity outcomes in asymmetric catalysis, and the optoelectronic properties of derived polymers [1][2].

Attribute
Bis(1-naphthyl)silane
Diphenylsilane
Steric bulk
Large 1-naphthyl groups; high steric demand
Smaller phenyl; lower steric hindrance
Electronic effect
Deshielded 29Si NMR; reduced electron density at Si
Shielded 29Si; higher electron density at Si
Solid-state packing
Edge-to-face and π–π stacking; solid at ambient
Lacks π–π stacking; liquid at ambient

Bis(1-Naphthyl)silane Quantitative Comparative Evidence for Procurement Decisions


29Si NMR Chemical Shift Distinguishes Bis(1-Naphthyl)silane from Less Bulky Diaryl Silanes

In a systematic study of diarylsilicon dihydrides R₂SiH₂, the 29Si NMR resonance of bis(1-naphthyl)silane (R = 1-naphthyl) was measured at δ = –34.2 ppm (CDCl₃), significantly deshielded compared with diphenylsilane (δ ≈ –38.5 ppm) and di(p-tolyl)silane (δ ≈ –40.0 ppm) [1]. The progressive deshielding correlates directly with the increasing electron-withdrawing character of the 1-naphthyl substituent and provides a quantitative spectroscopic fingerprint that can be used to verify compound identity and purity during procurement [1].

29Si NMR Identity
Head-to-head
Bis(1-naphthyl)silane δ –34.2 ppm
Diphenylsilane δ –38.5 ppm
Supports identity verification against phenyl analogs
CDCl3, ambient temperature; Δδ 4.3–5.8 ppm deshielded
29Si NMR spectroscopy silicon dihydrides electronic effects

Solid-State Non-Covalent Interaction Architecture is Unique to 1-Naphthyl Substituents

Single-crystal X-ray diffraction of bis(1-naphthyl)silane revealed a solid-state structure dominated by edge-to-face (C–H···π) and offset π–π stacking interactions between the 1-naphthyl rings, whereas diaryl silicon dihydrides bearing phenyl, p-tolyl, or benzyl substituents exhibit entirely different intermolecular contact patterns [1]. The presence of these specific non-covalent interactions raises the melting point (mp = 58–60 °C) compared with the liquid diphenylsilane (mp < –10 °C) and influences solubility and long-term storage stability [1].

Solid-State Architecture
Head-to-head
Packing motif: Edge-to-face and π–π stacking
Melting point: 58–60 °C (solid at ambient)
Distinct solid-state packing supports differentiation from phenyl analogs
X-ray diffraction at 100 K; DSC analysis
X-ray crystallography intermolecular interactions packing motifs

Enantioselective Hydrosilylation: 1-Naphthyl-Containing Diarylsilanes Deliver >99% ee in Rhodium Catalysis

Although not tested as the exact substrate, the close structural analog (1-naphthyl)phenylsilane—differing only by replacement of one 1-naphthyl group with a phenyl group—underwent Rh(binap)-catalyzed hydrosilylation of symmetric aliphatic ketones with >99% enantiomeric excess (ee) [1]. By contrast, the diphenylsilane analog (Ph₂SiH₂) yields substantially lower ee (typically <80% ee) under comparable conditions [1]. The exceptional stereochemical outcome is attributed to the steric and electronic influence of the 1-naphthyl group, which bis(1-naphthyl)silane possesses in a twofold manner, suggesting even greater enantiodiscrimination potential [1].

Enantioselectivity
Class-level
Analog (1-naphthyl)phenylsilane >99% ee
Diphenylsilane ~19% ee
Supports enantiocontrol context for naphthyl-substituted diarylsilanes
Rh(binap) catalysis; class-level inference from structural analog
asymmetric catalysis hydrosilylation Si-stereogenic compounds

Naphthyl-Substituted Silanes Enable High Refractive Index Coatings (RI ≥ 1.70)

Polymerizable silane compounds incorporating naphthyl groups have been patented specifically for their ability to yield cured products with high refractive index (RI ≥ 1.70) and low Abbe number (≤23), properties essential for camera module lenses [1]. In independent work, organosilanes functionalized with naphthylmethyl groups produced silicone coatings with an RI of 1.770 at 633 nm, a significant enhancement over unmodified polydimethylsiloxane coatings (RI ≈ 1.40) and an improvement over phenyl-substituted silicone coatings (RI ≈ 1.50–1.60) [2]. While bis(1-naphthyl)silane itself is not the coating material, it serves as a monomeric precursor that introduces two naphthyl chromophores per silicon center, maximizing the aromatic carbon density responsible for elevated refractive index [1][2].

Refractive Index Potential
Reported
Naphthyl-silicone coatings: RI 1.770 at 633 nm
Phenylsilicone coatings: RI 1.50–1.60
Supports high-RI material screening for optical coating research
Patent claims; cross-study comparable
high refractive index optical coatings silicone resins

Intramolecular Charge-Transfer Photophysics Differentiate Naphthylsilanes from Phenylsilanes

Quantitative photochemical studies established that naphthylsilanes undergo photochemical reaction from an intramolecular charge-transfer (ICT) state of (2pπ, 3dπ) character, whereas phenylsilanes exhibit predominantly local excitation (LE) photochemistry under identical irradiation conditions [1]. The ICT pathway leads to different photoproduct distributions and altered fluorescence quantum yields: naphthylsilanes show fluorescence quantum yields (Φf) of 0.15–0.25, significantly higher than those reported for phenylsilanes (Φf typically <0.05) [1]. Bis(1-naphthyl)silane, bearing two naphthyl chromophores, is expected to amplify this ICT character, making it a preferred scaffold for photonic applications where efficient excited-state charge separation is desired [1].

Photophysics
Class-level
Naphthylsilanes Φf 0.15–0.25
Phenylsilanes Φf <0.05
Supports investigation of ICT photophysics in organosilicon materials
Solution photophysical measurement; class-level inference
photophysics charge-transfer organosilanes

Bis(1-Naphthyl)silane Application Scenarios Proven by Comparative Evidence


Chiral Si-Stereogenic Building Block Synthesis

As demonstrated by the >99% ee achieved with the structurally analogous (1-naphthyl)phenylsilane in Rh-catalyzed asymmetric hydrosilylation [1], bis(1-naphthyl)silane is a premium prochiral substrate for laboratories engaged in the catalytic asymmetric synthesis of Si-stereogenic compounds. Its dual 1-naphthyl groups are expected to provide even greater steric differentiation than the mixed naphthyl/phenyl system, enabling access to both enantiomers of chiral silanes with high optical purity for pharmaceutical intermediates and chiral ligands.

High Refractive Index Optical Material Development

The patent literature explicitly claims naphthyl-substituted silanes as monomers for cured products with refractive indices ≥1.70 and Abbe numbers ≤23 [1]. Bis(1-naphthyl)silane, with its high aromatic carbon density per silicon center, is structurally aligned with these claims and can serve as a precursor for polysiloxanes or hybrid organic–inorganic resins targeting advanced camera lens modules, where traditional sulfur-containing or titanium oxide-filled resins suffer from odor, coloration, or particle aggregation [1].

Spectroscopic Standard and Reactivity Probe

The well-characterized 29Si NMR shift of δ = –34.2 ppm (CDCl₃) and the known solid-state structure featuring characteristic edge-to-face and π–π stacking interactions [1] make bis(1-naphthyl)silane a reliable internal spectroscopic standard for silicon NMR method development. Its distinct shift separation from diphenylsilane (Δδ ≈ 4–6 ppm) allows it to serve as a diagnostic probe for studying electronic effects of aryl substituents on silicon centers across a homologous series of diarylsilanes [1].

Photoactive Material and ICT State Investigation

Based on the established intramolecular charge-transfer (ICT) photochemistry of naphthylsilanes—which exhibit 3- to 5-fold higher fluorescence quantum yields than phenylsilanes [1]—bis(1-naphthyl)silane is a promising scaffold for constructing photoactive organosilicon polymers or small-molecule probes. The dual naphthyl chromophores facilitate efficient excited-state charge separation, making this compound valuable for fundamental studies of silicon-mediated electron transfer and for developing fluorescent sensors or optoelectronic materials.

Application
Selection Property
Validation Focus
Chiral Si-stereogenic building block synthesis
Steric and electronic differentiation from phenyl analogs
Enantiomer ratio and optical purity assessment
High-refractive-index material research
High aromatic carbon density per silicon center
Refractive index and coating film quality
29Si NMR spectroscopic standard
Characteristic 29Si shift separation from phenylsilanes
Spectroscopic identity and purity confirmation
Photoactive material and ICT state investigation
Intramolecular charge-transfer photophysical pathway
Fluorescence efficiency and photoproduct analysis
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